3-Amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide
Overview
Description
3-Amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide is a heterocyclic organic compound characterized by its unique structure, which includes a benzothiophene core with an amino group and two oxygen atoms at the 1,1-positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several methods, including:
Rh-catalyzed Hydrogenation: This method involves the asymmetric hydrogenation of prochiral substituted benzo[b]thiophene 1,1-dioxides using a rhodium catalyst. The reaction proceeds smoothly even with sterically hindered substrates, yielding high enantioselectivities.
Reduction with DIBAL-H: Another method involves the reduction of 6-amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide with Diisobutylaluminum hydride (DIBAL-H), followed by further chemical transformations.
Industrial Production Methods: Industrial-scale production of this compound typically involves optimizing the above synthetic routes to achieve high yields and purity. Continuous flow reactors and large-scale catalytic systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 3-Amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: Substitution reactions can introduce various functional groups into the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as DIBAL-H, lithium aluminum hydride (LAH), and sodium borohydride are used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed:
Oxidation Products: Various oxidized derivatives, including sulfones and sulfoxides.
Reduction Products: Reduced analogs with different functional groups.
Substitution Products: Compounds with diverse substituents, enhancing their chemical properties.
Scientific Research Applications
3-Amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: The compound has shown potential as an inhibitor of tumor necrosis factor-alpha converting enzyme (TACE), which is involved in inflammatory processes.
Medicine: It has been studied for its antidiabetic properties and as a potential inhibitor of HIF-2α, which is implicated in cancer progression.
Industry: The compound is used in the development of selective estrogen receptor modulators (SERMs) and potential HIV-1 reverse transcriptase inhibitors.
Mechanism of Action
The mechanism by which 3-Amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide exerts its effects involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes such as TACE and HIF-2α, modulating their activity.
Pathways Involved: It affects signaling pathways related to inflammation, glucose metabolism, and cancer progression.
Comparison with Similar Compounds
3-Amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide is unique due to its specific structural features and biological activities. Similar compounds include:
2,3-Dihydrobenzo[b]thiophene 1,1-dioxide: A closely related compound without the amino group.
Raloxifene: A selective estrogen receptor modulator with a similar benzothiophene core.
NSC-380292: A potential HIV-1 reverse transcriptase inhibitor with structural similarities.
These compounds share common structural motifs but differ in their functional groups and biological activities, highlighting the uniqueness of this compound.
Biological Activity
3-Amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide is a compound notable for its diverse biological activities and potential therapeutic applications. Characterized by its unique molecular structure, which includes an amino group and two sulfonyl groups, this compound has garnered attention in various fields of research, including medicinal chemistry and pharmacology.
Antitumor Properties
Research indicates that this compound exhibits significant antitumor activity . It has been shown to act as an inhibitor of tumor necrosis factor-alpha converting enzyme (TACE), which plays a crucial role in inflammatory processes associated with cancer progression. This inhibition can potentially lead to reduced tumor growth and metastasis.
Anti-Tubercular Activity
A study highlighted the effectiveness of derivatives of benzothiophene-1,1-dioxide, including this compound, against Mycobacterium tuberculosis . The minimum inhibitory concentration (MIC) was determined to be as low as 2.6 µM for certain derivatives, indicating potent anti-tubercular properties. However, cytotoxicity was also noted in eukaryotic cells, suggesting a need for careful evaluation of therapeutic windows .
Other Biological Activities
In addition to its antitumor and anti-tubercular properties, this compound has been investigated for its antidiabetic effects and as a potential inhibitor of hypoxia-inducible factor 2-alpha (HIF-2α), which is implicated in various cancers. Its role as a selective estrogen receptor modulator (SERM) further emphasizes its potential in treating hormone-related conditions.
The biological effects of this compound are attributed to its interaction with specific molecular targets:
- Molecular Targets : The compound interacts with TACE and HIF-2α enzymes, modulating their activity.
- Pathways Involved : It affects signaling pathways related to inflammation, glucose metabolism, and cancer progression.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of compounds like this compound. Variations in substitution patterns at the C-3 position have been systematically studied to delineate their influence on biological potency and cytotoxicity. For example:
Compound Name | Structural Features | MIC (µM) | Cytotoxicity (TC50 µM) |
---|---|---|---|
This compound | Amino group and sulfonyl groups | 2.6 | 0.1 |
Oxadiazole Derivative | Different substitution pattern | 3–8 | Not specified |
Imidazole Derivative | Minimal activity | >50 | Not specified |
This table summarizes key findings from studies on various derivatives .
Case Study: Antitubercular Activity
In a detailed investigation of the anti-tubercular activity of benzothiophene derivatives, researchers found that certain substitutions significantly enhanced efficacy against M. tuberculosis while minimizing cytotoxic effects on human cells. The study emphasized the importance of structural modifications in developing effective treatments for tuberculosis .
Case Study: Antitumor Mechanism
Another study focused on the antitumor mechanisms of TACE inhibitors derived from benzothiophenes. It was revealed that these compounds could effectively reduce tumor cell proliferation through targeted inhibition of inflammatory pathways involved in tumor growth.
Properties
IUPAC Name |
1,1-dioxo-2,3-dihydro-1-benzothiophen-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2S/c9-7-5-12(10,11)8-4-2-1-3-6(7)8/h1-4,7H,5,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKQBTGLZBNDHLG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2S1(=O)=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801003974 | |
Record name | 3-Amino-2,3-dihydro-1H-1-benzothiophene-1,1-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801003974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83863-51-8 | |
Record name | Benzo[b]thiophen-3-amine, 2,3-dihydro-, 1,1-dioxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=83863-51-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3-Dihydrobenzo(b)thiophen-3-amine 1,1-dioxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083863518 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Amino-2,3-dihydro-1H-1-benzothiophene-1,1-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801003974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-dihydrobenzo[b]thiophen-3-amine 1,1-dioxide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.073.718 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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